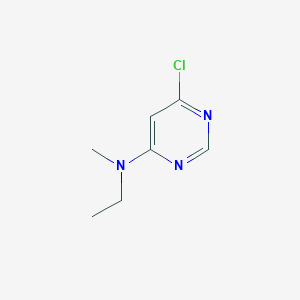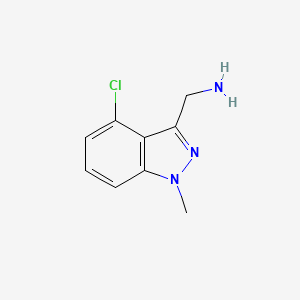
2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid
Übersicht
Beschreibung
“2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid” is a versatile material used in scientific research. Its unique structure allows for diverse applications in various fields, including pharmaceutical development and organic synthesis. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEHI .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and accuracy of pharmaceutical testing, providing a benchmark against which other substances can be measured.
Drug Synthesis
As a piperidine derivative, this compound plays a significant role in drug synthesis. Piperidine structures are present in more than twenty classes of pharmaceuticals , indicating their widespread utility in medicinal chemistry.
Biological Activity Research
The piperidine nucleus is often explored for its biological activity. Research into the structure-activity relationship has shown that modifications to the piperidine ring can significantly impact the biological activity of a compound .
Chemical Linker in PROTAC Development
Piperidine derivatives can serve as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) . These are molecules designed to induce the degradation of specific proteins, a promising approach in targeted therapy.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are involved in the synthesis of compounds with potential therapeutic effects, including analgesics, antipsychotics, and antihistamines .
Synthesis of Biologically Active Piperidines
The development of cost-effective methods for synthesizing biologically active piperidines is an important area of research. These compounds are key building blocks in the construction of drugs .
Targeted Protein Degradation
Piperidine derivatives are useful in targeted protein degradation, a novel therapeutic strategy that involves the selective elimination of disease-causing proteins .
Pharmacological Activity Studies
Studies on the pharmacological activity of piperidine derivatives help in understanding their potential as drug candidates. This includes evaluating their efficacy and safety profiles .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWENKKINTGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)
![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)
![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
